

Comparative Analysis of Sonrotoclax and Navitoclax: A Guide for Researchers

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Compound of Interest		
Compound Name:	Sonrotoclax	
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This guide provides a detailed comparative analysis of **Sonrotoclax** (BGB-11417) and Navitoclax (ABT-263), two prominent small-molecule inhibitors of the B-cell lymphoma 2 (BCL-2) family of proteins. Both drugs function as BH3 mimetics, designed to restore the natural process of programmed cell death (apoptosis) in cancer cells, but they possess distinct biochemical profiles, efficacy, and safety characteristics. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by preclinical and clinical data.

Mechanism of Action: Restoring Apoptosis

The survival of many cancer cells depends on the overexpression of anti-apoptotic proteins from the BCL-2 family, such as BCL-2 and BCL-xL.[1][2] These proteins sequester proappoptotic proteins (e.g., BAX, BAK, and BIM), preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which are critical steps in the intrinsic apoptosis pathway.[2][3]

Both **Sonrotoclax** and Navitoclax mimic the BH3 domain of pro-apoptotic proteins.[2][3] By binding to the hydrophobic groove of anti-apoptotic BCL-2 family members, they displace the sequestered pro-apoptotic proteins, freeing them to trigger apoptosis and induce cancer cell death.[1][2][4]

The primary distinction lies in their targets. **Sonrotoclax** is a highly potent and selective inhibitor of BCL-2.[3][5][6] In contrast, Navitoclax is a dual inhibitor, targeting BCL-2, BCL-xL,

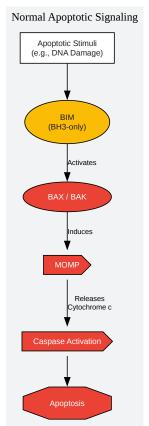


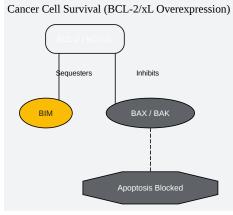


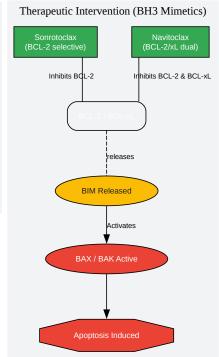
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and BCL-w.[4][7][8][9] This difference in selectivity is the principal driver of their distinct clinical profiles.

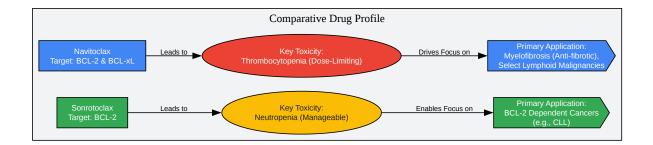




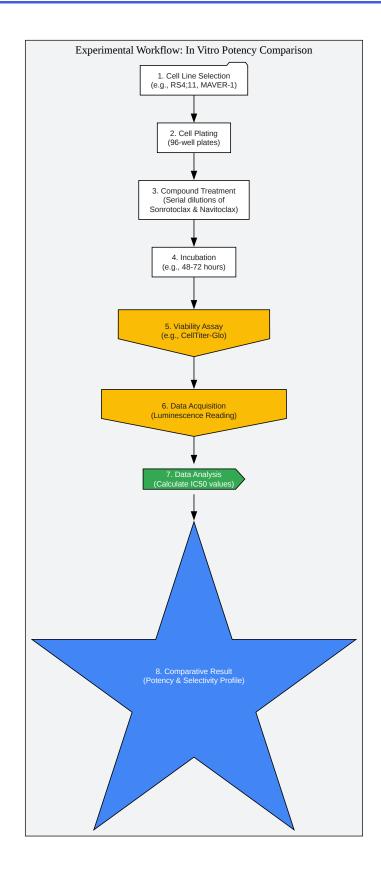












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